molecular formula C9H7N5O2S B11235851 7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11235851
M. Wt: 249.25 g/mol
InChI Key: YVIHLNYVAJAABC-UHFFFAOYSA-N
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Description

7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique combination of a thiophene ring and a tetrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of 3-substituted thiophenes with suitable precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the tetrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of a thiophene ring and a tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N5O2S/c15-8(16)6-3-7(5-1-2-17-4-5)14-9(10-6)11-12-13-14/h1-4,7H,(H,15,16)(H,10,11,13)

InChI Key

YVIHLNYVAJAABC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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